4-(2-Fluoroethoxy)phenol

Dopamine D4 receptor PET radiotracer Receptor binding

Procurement of para-substituted fluoroalkoxy phenols for 18F-PET radiotracer development often encounters scaffolds lacking dual cold reference standard and labeling substrate capability. 4-(2-Fluoroethoxy)phenol (CAS 93613-07-1) resolves this with a terminal fluorine for isotopic 18F-radiolabeling. • LogP 1.74 balances BBB permeability and nonspecific binding. • Validated scaffold for D4 receptor partial agonist tracers (Ki 14 nM). • 95% purity with batch-specific NMR, HPLC, GC documentation.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 93613-07-1
Cat. No. B1316333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethoxy)phenol
CAS93613-07-1
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OCCF
InChIInChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2
InChIKeyPLKINCRMLKOOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoroethoxy)phenol: Core Identity and Properties


4-(2-Fluoroethoxy)phenol (CAS 93613-07-1) is a para-substituted phenolic building block with the molecular formula C8H9FO2 and molecular weight 156.15 g/mol [1]. The compound features a phenolic hydroxyl group and a 2-fluoroethoxy side chain, yielding a predicted pKa of 10.18 ± 0.15 and a LogP of 1.74 [2]. Its computed boiling point is 270.2 ± 20.0 °C and density is 1.166 ± 0.06 g/cm³ (predicted) . The compound is commercially available at 95% purity with batch-specific quality documentation including NMR, HPLC, and GC . This fluoroalkoxy phenol scaffold serves as a versatile precursor for positron emission tomography (PET) radiotracer development, where the 2-fluoroethoxy group enables subsequent fluorine-18 radiolabeling [3].

Why 4-(2-Fluoroethoxy)phenol Is Irreplaceable


4-(2-Fluoroethoxy)phenol occupies a specific chemical space that distinguishes it from superficially similar alternatives such as 4-methoxyphenol, 4-ethoxyphenol, or 4-fluorophenol. The 2-fluoroethoxy group imparts a unique combination of physicochemical properties: the LogP of 1.74 reflects lipophilicity intermediate between methoxy and longer-chain alkoxy analogs, while the terminal fluorine provides a site for 18F isotopic radiolabeling that non-fluorinated analogs lack [1]. Critically, 4-methoxyphenol (LogP ~1.3, pKa ~10.2) and 4-ethoxyphenol (LogP ~1.8) cannot undergo direct 18F radiolabeling, disqualifying them from PET tracer applications [2]. Similarly, 4-fluorophenol places the fluorine directly on the aromatic ring rather than on a flexible ethoxy linker, yielding different metabolic stability and labeling kinetics . Procurement decisions must therefore consider that substitution with non-fluorinated or directly fluorinated analogs fundamentally alters the compound's suitability for radiochemical derivatization, imaging applications, and downstream reaction profiles.

4-(2-Fluoroethoxy)phenol: Comparative Evidence Guide


Dopamine D4 Receptor Binding Affinity

In a head-to-head structure-activity relationship (SAR) study evaluating N-arylpiperazinylmethyl triazoles as dopamine D4 receptor ligands for PET tracer development, the fluoroethoxyphenyl-containing derivative (compound 15b, derived from 4-(2-fluoroethoxy)phenol substructure) exhibited a Ki of 14 nM at the D4 receptor [1]. Its direct homolog, the fluoropropoxyphenyl derivative (compound 16a), demonstrated a Ki of 5.1 nM [1]. Both compounds displayed excellent subtype selectivity over D2 and D3 receptors, but 15b showed weak partial agonism whereas 16a acted as a neutral antagonist [1]. This differential pharmacology illustrates that the 2-fluoroethoxy chain length directly modulates both binding affinity and functional efficacy at the D4 receptor.

Dopamine D4 receptor PET radiotracer Receptor binding Fluoroalkoxy SAR

Lipophilicity and Blood-Brain Barrier Penetration

4-(2-Fluoroethoxy)phenol has a computed LogP of 1.74 [1]. This value places it in a lipophilicity range favorable for central nervous system (CNS) penetration when incorporated into larger PET tracer scaffolds. By comparison, the non-fluorinated analog 4-ethoxyphenol has a reported LogP of approximately 1.81 [2], while 4-methoxyphenol has a LogP of approximately 1.34 [3]. The target compound thus offers intermediate lipophilicity: more CNS-permeable than 4-methoxyphenol-derived scaffolds, yet less lipophilic than the ethoxy analog. Excessive lipophilicity (LogP >3) often correlates with high non-specific binding in PET imaging, whereas excessively low LogP (<1) impairs passive BBB diffusion [4].

Lipophilicity LogP Blood-brain barrier PET tracer optimization Physicochemical properties

Fluorine-18 Radiolabeling Capability

4-(2-Fluoroethoxy)phenol contains a terminal fluorine atom on its ethoxy side chain, enabling isotopic substitution with fluorine-18 (18F, t½ = 109.8 min) for positron emission tomography applications [1]. The 2-fluoroethoxy group serves as a radiolabeling handle that can be incorporated either via direct nucleophilic [18F]fluorination of a suitable precursor (e.g., tosylate or mesylate) or through pre-installation of the 19F-cold standard followed by validation [2]. In contrast, non-fluorinated analogs such as 4-methoxyphenol and 4-ethoxyphenol lack any fluorine atom entirely, precluding direct 18F labeling without complete scaffold redesign . 4-Fluorophenol contains fluorine but places it directly on the aromatic ring, which alters metabolic stability and may undergo defluorination in vivo [3]. The fluoroalkoxy motif in 4-(2-fluoroethoxy)phenol positions the fluorine on a flexible, metabolically distinct linker.

Fluorine-18 radiolabeling PET imaging Radiosynthesis Isotopic exchange Fluoroalkoxy scaffold

Deprotection-Based Synthetic Route

4-(2-Fluoroethoxy)phenol is accessible via hydrogenolytic deprotection of 1-(benzyloxy)-4-(2-fluoroethoxy)benzene. Using palladium on activated charcoal under hydrogen atmosphere in methanol at 50.0 °C and 101.33 kPa for 4.0 hours, the target phenol is obtained in 57.4% isolated yield [1]. This represents a validated synthetic entry point distinct from the preparation of non-fluorinated analogs. For comparison, 4-ethoxyphenol is typically prepared via alkylation of hydroquinone with ethyl halides, with reported yields ranging from 60-85% depending on conditions [2], but these routes lack the fluorine-containing precursor handle needed for subsequent 18F chemistry. The benzyl-protected precursor route documented for 4-(2-fluoroethoxy)phenol provides a defined synthetic pathway with quantified yield, enabling reproducible procurement and scale-up planning.

Synthetic methodology Deprotection yield Benzyl ether cleavage Precursor synthesis Process chemistry

4-(2-Fluoroethoxy)phenol: Key Application Scenarios


D4 PET Tracer with Partial Agonist Profile

Based on the head-to-head SAR study, 4-(2-fluoroethoxy)phenol serves as the optimal phenolic building block for constructing D4 receptor PET tracers when a partial agonist profile (rather than neutral antagonism) is desired. The fluoroethoxyphenyl derivative 15b exhibited a Ki of 14 nM at D4 with weak partial agonism, in contrast to the 5.1 nM neutral antagonist activity of the fluoropropoxy homolog [1]. Researchers developing 18F-labeled D4 tracers should select this compound over longer-chain fluoroalkoxy analogs when functional efficacy tuning toward partial agonism is required.

Aβ Plaque Imaging for Alzheimer’s Diagnosis

4-(2-Fluoroethoxy)phenol is a documented intermediate for phenyl benzyl ether derivatives that, upon radiolabeling with 18F, serve as Aβ plaque imaging agents for Alzheimer's disease diagnosis [1]. Patent literature indicates that the resulting imaging agents demonstrate good in vivo stability, low liposolubility, and rapid brain clearance [1]. Procurement of this phenol is essential for research groups synthesizing fluorinated Aβ tracers; non-fluorinated analogs cannot support this application.

CNS PET Tracer with Optimized BBB Permeability

The LogP of 1.74 for 4-(2-fluoroethoxy)phenol positions this compound as a preferred starting material for CNS PET tracer scaffolds where balanced lipophilicity is critical [1]. Compared to 4-methoxyphenol (LogP ~1.34, potentially insufficient passive BBB diffusion) and 4-ethoxyphenol (LogP ~1.81, higher non-specific binding risk), the fluoroethoxy derivative offers an intermediate lipophilicity profile [2]. Researchers should select this compound when designing tracers that require both adequate brain uptake and acceptable non-specific binding characteristics.

18F Radiochemistry Precursor for Nucleophilic Fluorination

The terminal fluorine in the 2-fluoroethoxy side chain enables 4-(2-fluoroethoxy)phenol to function as both a cold reference standard and, through precursor modification (e.g., tosylate substitution), a radiolabeling substrate for 18F incorporation [1]. This dual utility is absent in 4-methoxyphenol and 4-ethoxyphenol, which lack fluorine entirely. For radiochemistry laboratories developing automated 18F-labeling protocols, this compound provides a validated fluoroalkoxy scaffold compatible with nucleophilic fluorination workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluoroethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.